d[Orn4,Orn8]VP
Description
d[Orn⁴,Orn⁸]VP is a synthetic analog of arginine vasopressin (AVP), a neurohypophyseal peptide that regulates physiological processes such as blood pressure, fluid balance, and stress responses via G protein-coupled receptors (V1a, V1b, V2, and oxytocin receptors). The compound is derived from deamino-[Cys¹]arginine vasopressin (dAVP) through dual substitutions at positions 4 and 8 with ornithine (Orn), a diamino acid .
Properties
Molecular Formula |
C45H64N12O11S2 |
|---|---|
Molecular Weight |
1013.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-aminopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N12O11S2/c46-17-4-9-29(39(62)50-24-37(49)60)53-44(67)35-11-6-19-57(35)45(68)34-25-70-69-20-16-38(61)51-31(22-27-12-14-28(58)15-13-27)41(64)54-32(21-26-7-2-1-3-8-26)42(65)52-30(10-5-18-47)40(63)55-33(23-36(48)59)43(66)56-34/h1-3,7-8,12-15,29-35,58H,4-6,9-11,16-25,46-47H2,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,65)(H,53,67)(H,54,64)(H,55,63)(H,56,66)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
NLYHQDXERCUYHP-POFDKVPJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of D[Orn4,Orn8]VP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Assembly of the Peptide Chain: The peptide chain is assembled on a solid support, starting from the C-terminal amino acid. Each amino acid is sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage from the Solid Support: Once the peptide chain is complete, it is cleaved from the solid support using a cleavage reagent like trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity
Chemical Reactions Analysis
D[Orn4,Orn8]VP undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which is crucial for its biological activity.
Reduction: Disulfide bonds can be reduced using reducing agents like dithiothreitol (DTT) to yield free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties and interactions with receptors
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like DTT. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
D[Orn4,Orn8]VP has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is employed in receptor binding studies to understand the interactions between vasopressin analogs and their receptors.
Medicine: Research on this compound focuses on its potential therapeutic applications, such as treating conditions related to vasopressin receptor dysfunction.
Industry: The peptide is used in the development of diagnostic assays and as a reference standard in analytical chemistry .
Mechanism of Action
D[Orn4,Orn8]VP exerts its effects by binding to vasopressin receptors, particularly the V1a and V2 receptors. The binding activates G-protein coupled receptor (GPCR) pathways, leading to various physiological responses. For instance, activation of the V2 receptor in the kidneys promotes water reabsorption, while activation of the V1a receptor in blood vessels causes vasoconstriction .
Comparison with Similar Compounds
Structural and Functional Features:
- Position 4 Modification : Replacement of the native glutamine (Gln⁴) with ornithine (Orn⁴) enhances receptor selectivity by altering steric and electronic interactions with transmembrane domains .
- Position 8 Modification : Substitution of arginine (Arg⁸) with ornithine (Orn⁸) reduces V2 receptor activity, mitigating antidiuretic effects and improving V1b selectivity in rats .
d[Orn⁴,Orn⁸]VP was designed to target the V1b receptor, which is implicated in stress responses and adrenocorticotropic hormone (ACTH) release. However, its selectivity and potency vary significantly between species and depend on specific structural modifications .
Comparison with Structural Analogs
Key Structural Modifications and Receptor Affinities
The table below compares d[Orn⁴,Orn⁸]VP with analogs modified at positions 4 and 8, highlighting their receptor binding profiles and functional activities:
Notes:
- Cha: β-methylcyclohexylalanine; Dab: diaminobutyric acid; Dap: diaminopropionic acid.
- V1b Selectivity : Defined by >100-fold higher affinity for V1b over V1a, V2, and oxytocin receptors .
- d[Orn⁴,Orn⁸]VP exhibits lower V1b selectivity compared to d[Cha⁴,Lys⁸]VP or d[Leu⁴,Lys⁸]VP, likely due to the shorter side chain of Orn⁸ reducing optimal receptor interactions .
Species-Specific Differences
- Human vs. Rat V1b Receptors : Compounds like d[Cha⁴]AVP are selective for human V1b receptors but act as potent antidiuretic agonists (V2 activity) in rats, limiting their utility in rodent studies. Dual modifications (e.g., Cha⁴ + Lys⁸) overcome this by eliminating V2 binding .
- Functional Antagonism : [Phe²,Orn⁸]oxytocin, a V1-selective agonist, demonstrates species-independent V1 receptor activation, unlike d[Orn⁴,Orn⁸]VP, which shows weaker cross-species consistency .
Pharmacological Profiles
- Antidiuretic Activity : d[Orn⁴]AVP (Orn⁴ alone) exhibits 260 U/mg antidiuretic activity, indicating residual V2 receptor activation. The addition of Orn⁸ in d[Orn⁴,Orn⁸]VP likely reduces this effect, though exact data are unavailable .
- Binding Affinities : d[Orn⁴,Orn⁸]VP has a reported Ki of 326 nM for the V1b receptor, lower than d[Cha⁴,Lys⁸]VP (Ki < 10 nM), suggesting weaker binding .
Research Implications and Limitations
- Tool Compounds : d[Cha⁴,Lys⁸]VP and d[Leu⁴,Lys⁸]VP are preferred for rat V1b studies due to their high selectivity, whereas d[Orn⁴,Orn⁸]VP serves as a intermediate for structure-activity relationship (SAR) studies .
- Clinical Potential: V1b-selective agonists are explored for treating stress-related disorders, but species differences complicate translational research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
